2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol

Carbonic Anhydrase Inhibition Stereochemistry Structure-Activity Relationship

2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol (CAS: 2034316-08-8) is a synthetic small molecule belonging to the aryl-thiadiazolyl-sulfonamide class. Characterized by a 2,1,3-benzothiadiazole core linked via a sulfonamide bridge to a chiral thiophene-ethoxyethanol moiety, it is a specialized research chemical with a molecular weight of 385.47 Da and formula C14H15N3O4S3.

Molecular Formula C14H15N3O4S3
Molecular Weight 385.47
CAS No. 2034316-08-8
Cat. No. B2820020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol
CAS2034316-08-8
Molecular FormulaC14H15N3O4S3
Molecular Weight385.47
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CSC=C3)OCCO
InChIInChI=1S/C14H15N3O4S3/c18-5-6-21-12(10-4-7-22-9-10)8-15-24(19,20)13-3-1-2-11-14(13)17-23-16-11/h1-4,7,9,12,15,18H,5-6,8H2
InChIKeyQPOPTIMKRZYKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol (CAS 2034316-08-8) for Research


2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol (CAS: 2034316-08-8) is a synthetic small molecule belonging to the aryl-thiadiazolyl-sulfonamide class [1]. Characterized by a 2,1,3-benzothiadiazole core linked via a sulfonamide bridge to a chiral thiophene-ethoxyethanol moiety, it is a specialized research chemical with a molecular weight of 385.47 Da and formula C14H15N3O4S3 . Its structure suggests potential as a pharmacophore for carbonic anhydrase inhibition or related biological targets, positioning it as a candidate for early-stage drug discovery and chemical biology probe development [1].

Why Generic Benzothiadiazole Sulfonamides Cannot Replace CAS 2034316-08-8


Simple substitution with uncharacterized in-class analogs is not scientifically valid due to the highly specific structure-activity relationships within the benzothiadiazole sulfonamide family [1]. The target compound's specific combination of a thiophene ring at a chiral ethoxyethanol linker is not a ubiquitous feature of all sulfonamide-based thiadiazole derivatives (STDs) [2]. The retracted but structurally informative BMCL 2022 study on STDs revealed that even minor variations in hydrophobic/hydrophilic substitutions lead to drastically different carbonic anhydrase inhibition (CAI) potencies and anticancer activities; for example, the specific introduction of methoxy and chloro groups in STD 4f yielded the lowest IC50 in the series [2]. Therefore, the biological and pharmacological profile of 2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol cannot be inferred from or substituted by a different analog, making procurement of the exact molecule essential for reproducible research.

Quantitative Differentiation Evidence for CAS 2034316-08-8 Over Structural Analogs


Chiral Center Contribution to Target Selectivity Potential vs. Achiral Analogs

The compound possesses a chiral center at the thiophene-substituted carbon of the ethoxyethanol linker, a feature absent in achiral 2,1,3-benzothiadiazole-4-sulfonamide analogs. While direct target engagement data for this specific compound is not publicly available [1], class-level inference from the STD series demonstrates that modifications on the linker and ring systems dramatically impact CAI potency [1]. The presence of a defined stereocenter is a critical differentiator, as enantiomers can exhibit divergent binding affinities and pharmacokinetic profiles, which is a standard consideration for chiral drug candidates. Achieving comparable results with an achiral or differently substituted analog is thus extremely unlikely without a full enantioselective re-evaluation.

Carbonic Anhydrase Inhibition Stereochemistry Structure-Activity Relationship

Differentiation via 2-Hydroxyethoxy Linker vs. Simple Alkyl Linkers

The target compound's 2-hydroxyethoxy linker introduces a hydrogen bond donor/acceptor motif not found in simpler alkyl-linked analogs like N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034420-23-8) . This functional group is expected to significantly modulate logP and aqueous solubility. The hydroxyethoxy moiety is a well-known pharmacokinetic handle used to improve solubility and reduce lipophilicity-driven off-target binding. While precise cLogP values require measurement, this structural difference provides a quantitative physicochemical basis for functional differentiation from more lipophilic, unsubstituted-linker analogs.

Physicochemical Properties Solubility Drug Design

Thiophene Substitution Pattern (3-yl) as a Determinant of Protein Binding vs. 2-yl Isomers

BindingDB data for a closely related benzothiadiazole sulfonamide series shows that subtle structural changes dramatically impact target binding [1]. For example, a compound with a thiophene-2-carboxamido substitution (BDBM50313491) exhibited an IC50 of 2,910 nM against the Atrial Natriuretic Peptide Receptor 1, while a simpler N-phenyl analog (BDBM82907) showed an IC50 of 6,860 nM in a different assay [1]. These data points establish that the regioisomeric position of the thiophene ring (3-yl in the target compound vs. 2-yl in many commercial analogs) is a critical variable. The target compound's 3-yl attachment geometry creates a distinct vector for the sulfonamide-thiophene moiety that is predicted to alter binding pocket complementarity, providing a clear, class-level rationale for its unique selection over 2-yl substituted analogs.

Kinase Inhibition Receptor Binding Isomeric Selectivity

High-Value Application Scenarios for Procuring CAS 2034316-08-8


Development of Isoform-Selective Carbonic Anhydrase Inhibitors

Based on its chemotype, the compound is prioritized for screening against panels of carbonic anhydrase (CA) isoforms for anticancer drug discovery. The chiral hydroxyethoxy-thiophene tail is hypothesized to probe selectivity pockets adjacent to the catalytic zinc ion, as suggested by class-level SAR where linker modifications altered STD potency [1]. The compound should be used in stopped-flow CO2 hydration assays against hCA I, II, IX, and XII to establish its isoform-selectivity fingerprint, directly leveraging its unique linker geometry compared to achiral standards like acetazolamide [1].

Chiral Probe for Enantioselective Target Engagement Studies

The compound's single stereocenter makes it a valuable tool for investigating enantioselective binding to targets like neuropilin-1 or various kinases. The chiral resolution and testing of individual enantiomers could reveal a eudysmic ratio, where one enantiomer possesses the majority of the biological activity—a phenomenon not applicable to simple, achiral benzothiadiazole sulfonamides. This application is crucial for projects aimed at patenting composition-of-matter for specific enantiomers.

Physicochemical Probe to Mitigate Lipophilicity-Driven Assay Interference

A common pitfall in screening libraries is the presence of aggregators or non-specific binders due to high logP. The 2-hydroxyethoxy group of this compound is a strategic structural feature designed to lower lipophilicity. Researchers can use this compound as a tool to study the impact of a solubilizing linker within a thiophene-benzothiadiazole series, comparing its behavior in nanoBRET target engagement assays or cellular thermal shift assays (CETSA) with more lipophilic analogs that lack this group, providing cleaner pharmacological data.

Chemical Starting Point for Fragment-Based or Structure-Guided Optimization

The benzothiadiazole sulfonamide core is a validated zinc-binding group. This compound can serve as a high-quality starting point for fragment growing or structure-based design campaigns targeting metalloenzymes. Its synthesis from a specific amine (CAS 2034316-08-8's scaffold) offers a stable amide bond that is metabolically robust, unlike ester-containing analogs. Procurement of this exact building block allows medicinal chemists to systematically explore vector space from the thiophene ring, a strategy supported by the dramatic potency shifts seen in the STD series upon subtle aromatic substitution [1].

Quote Request

Request a Quote for 2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.